molecular formula C19H14O5 B1441749 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1022282-99-0

4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B1441749
CAS No.: 1022282-99-0
M. Wt: 322.3 g/mol
InChI Key: YHEBRAOEOLPKGY-DHZHZOJOSA-N
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Description

Molecular Architecture and Functional Groups

The molecular architecture of 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is characterized by a complex arrangement of interconnected aromatic and aliphatic systems that contribute to its distinctive chemical properties. The compound possesses a molecular formula of C19H14O5 with a molecular weight of 322.31 atomic mass units, establishing it as a medium-sized organic molecule with significant structural complexity. The core structural framework consists of a chromen-2-one backbone, which serves as the primary structural scaffold, to which multiple functional groups are strategically attached to create the final molecular architecture.

The chromen-2-one core represents a bicyclic system containing both aromatic and lactone functionalities, with the lactone carbonyl group contributing significantly to the molecule's chemical reactivity and intermolecular interactions. Attached to this core at the 4-position is a hydroxyl group that plays a crucial role in intramolecular hydrogen bonding and overall molecular stability. The 3-position features a complex substituent consisting of a prop-2-enoyl chain that extends the molecular framework and provides additional sites for electronic delocalization.

The methoxyphenyl substituent at the terminal end of the prop-2-enoyl chain introduces additional aromatic character to the molecule while providing a methoxy group that serves as an electron-donating substituent. This methoxyphenyl group is positioned in the para configuration relative to the prop-2-enoyl attachment point, creating a linear extension of the conjugated system. The overall molecular architecture can be described as a T-shaped or extended linear arrangement, with the chromen-2-one core forming the base and the methoxyphenyl-prop-2-enoyl chain extending outward to create a distinctive molecular geometry.

Crystallographic analysis has revealed that the phenyl ring of the methoxyphenyl substituent is twisted by 23.2 degrees from the mean plane of the chromene system, indicating that the molecule does not adopt a completely planar conformation. This non-planar arrangement has significant implications for the molecule's packing behavior in the solid state and its potential for intermolecular interactions.

Structural Component Chemical Formula Key Features
Chromen-2-one core C9H6O2 Bicyclic lactone system
Hydroxyl substituent OH Positioned at 4-position
Prop-2-enoyl chain C3H3O Alpha-beta unsaturated ketone
Methoxyphenyl group C8H9O Para-substituted aromatic ring
Overall molecule C19H14O5 Extended conjugated system

Isomerism and Stereochemical Features

The stereochemical characteristics of this compound are primarily defined by the presence of a carbon-carbon double bond within the prop-2-enoyl chain that exhibits geometric isomerism. The designation (2E) in the compound's systematic name specifically indicates that the molecule adopts the trans configuration around this double bond, which has profound implications for its overall molecular geometry and chemical behavior. This geometric arrangement places the methoxyphenyl substituent and the carbonyl group of the prop-2-enoyl chain on opposite sides of the double bond, creating an extended molecular conformation that maximizes the separation between these bulky substituents.

Nuclear magnetic resonance spectroscopic studies have provided definitive confirmation of the (2E) stereochemical assignment through analysis of coupling constants and chemical shift patterns. The trans arrangement of the double bond results in characteristic coupling constants of approximately 15.8 Hz between the olefinic protons, which is diagnostic for the E configuration. This stereochemical arrangement is thermodynamically favored due to reduced steric interactions between the substituents and contributes to the overall stability of the molecular structure.

The stereochemical features extend beyond simple geometric isomerism to include conformational preferences that influence the molecule's three-dimensional shape. Theoretical calculations using density functional theory methods have revealed that the molecule adopts an almost planar geometry in its ground electronic state, with only a small deviation from planarity occurring at the junction between the coumarin core and the prop-2-enoyl substituent. This near-planar arrangement facilitates maximum overlap of pi-orbitals and promotes efficient electronic delocalization throughout the conjugated system.

Crystallographic investigations have provided additional insights into the solid-state stereochemical preferences of the compound. The crystal structure determination revealed that the molecule crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 14.3181(4) Å, b = 8.040 71(9) Å, c = 13.5524(3) Å, and β = 100.3559(13)°. The crystal packing is stabilized by weak intermolecular carbon-hydrogen to oxygen hydrogen bonds that link molecules into zigzag chains extending through the crystal lattice.

Stereochemical Feature Description Measurement
Double bond geometry E configuration 15.8 Hz coupling constant
Molecular planarity Nearly planar 23.2° deviation maximum
Crystal system Monoclinic P21/c space group
Unit cell volume 1534.84 ų β = 100.3559°

Conjugation and Electronic Distribution

The electronic structure of this compound is characterized by an extensive conjugated system that spans the entire molecular framework and gives rise to distinctive spectroscopic and chemical properties. The conjugation begins with the aromatic chromen-2-one core and extends through the prop-2-enoyl chain to the terminal methoxyphenyl group, creating a pathway for electronic delocalization that encompasses nearly the entire molecule. This extended conjugation is responsible for the compound's characteristic absorption in the ultraviolet-visible region and contributes significantly to its chemical reactivity patterns.

Theoretical calculations using time-dependent density functional theory have provided detailed insights into the electronic structure and optical properties of the compound. The first electronic transition from the ground state to the first excited state is characterized as a pi to pi-star transition with significant charge transfer character. The calculated transition dipole moment for this excitation is in good agreement with experimental spectroscopic data, validating the theoretical approach and providing confidence in the electronic structure predictions.

The distribution of molecular orbitals reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital are delocalized over the entire conjugated framework, with particular concentration on the chromen-2-one core and the methoxyphenyl substituent. This delocalization pattern indicates that electronic excitation involves charge transfer from the electron-rich methoxyphenyl region toward the electron-deficient chromen-2-one core. The presence of the methoxy group as an electron-donating substituent enhances this charge transfer character and contributes to the compound's distinctive optical properties.

Spectroscopic investigations have confirmed the extended nature of the conjugated system through analysis of absorption maxima and molar extinction coefficients. The compound exhibits strong absorption bands in the ultraviolet region around 315 nanometers, which is characteristic of extended aromatic conjugation. Infrared spectroscopic analysis reveals distinct carbonyl stretching frequencies that reflect the electronic environment of these functional groups within the conjugated system.

The electronic distribution within the molecule is significantly influenced by intramolecular hydrogen bonding between the hydroxyl group at the 4-position of the chromen-2-one core and the ketonic oxygen of the prop-2-enoyl substituent. This internal hydrogen bond creates a six-membered ring that stabilizes a particular conformational arrangement and influences the overall electronic distribution pattern. The strength of this hydrogen bond has been estimated through theoretical calculations and contributes to the molecule's resistance to conformational changes that would disrupt the optimal conjugation pattern.

Electronic Property Value Method
Primary absorption maximum 315 nm Ultraviolet-visible spectroscopy
Carbonyl stretching frequency 1720 cm⁻¹ Infrared spectroscopy
Transition type π → π* Time-dependent density functional theory
Charge transfer character Significant Molecular orbital analysis
Conjugation extent Full molecular framework Nuclear magnetic resonance

Properties

IUPAC Name

4-hydroxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c1-23-13-9-6-12(7-10-13)8-11-15(20)17-18(21)14-4-2-3-5-16(14)24-19(17)22/h2-11,21H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEBRAOEOLPKGY-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The preparation of this compound generally follows a sequence starting from substituted coumarin precursors, involving:

  • Synthesis of hydroxy-substituted coumarin core
  • Introduction of acetyl or acyl groups at position 3 of the coumarin ring
  • Claisen-Schmidt condensation with 4-methoxybenzaldehyde to form the α,β-unsaturated ketone side chain

This approach leverages well-established organic reactions such as Pechmann condensation, acetylation, Friedel-Crafts acylation, and aldol-type condensations.

Detailed Stepwise Preparation

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

  • Starting from 4-chlororesorcinol and ethyl acetoacetate, the Pechmann condensation is carried out in the presence of concentrated sulfuric acid.
  • The reaction mixture is stirred continuously for 12 hours at low temperature and then poured into crushed ice.
  • The crude product is purified by dissolving in 5% sodium hydroxide and then acidified to precipitate 6-chloro-4-methyl-7-hydroxycoumarin as a brownish crystalline solid.
  • Yield: 59%; Melting point: 220°C.
  • Characterization: IR shows characteristic C=C stretch at 1480.7 cm⁻¹, C=O stretch at 1680.9 cm⁻¹, and O-H stretch at 3450.15 cm⁻¹; ¹H NMR confirms methyl and aromatic protons.

Step 2: Acetylation of Hydroxycoumarin

  • The hydroxy group at position 7 is acetylated by reacting the coumarin derivative with acetyl chloride in equimolar amounts.
  • The mixture is stirred for 1 hour and then poured into crushed ice to isolate the acetylated product.
  • Yield: 63%; Melting point: 198°C.
  • IR and ¹H NMR spectra confirm the presence of acetyl groups.

Step 3: Friedel-Crafts Acylation to Introduce Acetyl Group at Position 8

  • The acetylated coumarin is treated with aluminum chloride (AlCl₃) and heated at 145–150°C for 1 hour under moisture-free conditions.
  • The reaction releases HCl gas continuously; after completion, the mixture is quenched with ice and concentrated HCl.
  • The product, 8-acetyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, is isolated as a brownish crystalline solid.
  • Yield: 67%; Melting point: 195°C.
  • IR shows ketone C=O stretch at 1671.91 cm⁻¹ and O-H stretch at 3082.68 cm⁻¹.

Step 4: Claisen-Schmidt Condensation with 4-Methoxybenzaldehyde

  • The acetylated coumarin derivative (compound 3) is reacted with 4-methoxybenzaldehyde in ethanol solvent.
  • Potassium hydroxide (40%, 9 mL) is added as a base catalyst.
  • The reaction mixture is refluxed for 2 hours to afford the α,β-unsaturated ketone side chain, yielding 6-chloro-8-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methyl-2H-chromen-2-one.
  • The product is washed with water and recrystallized from ethanol.
  • Yield: 67%; Melting point: 183°C.
  • IR spectrum shows characteristic bands for aromatic C=C (1450.29 cm⁻¹), C-O-C (1248.40 cm⁻¹), ketone C=O (1684.45 cm⁻¹), O-H (3370 cm⁻¹), and C-Cl (740.42 cm⁻¹).
  • ¹H NMR confirms methyl, methoxy, hydroxyl, and aromatic protons consistent with the structure.

Alternative Synthetic Approaches

  • Knoevenagel Condensation: Some related coumarin derivatives are synthesized by Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate in the presence of piperidine, forming 3-acetyl-2H-chromen-2-one, which can then undergo further Claisen-Schmidt condensation with aromatic aldehydes such as 4-methoxybenzaldehyde to yield the target compound.

  • Hydrazine Hydrate Treatment: For derivatives containing pyrazoline rings, 3-substituted cinnamoyl coumarins can be treated with hydrazine hydrate in ethanol, though this is more relevant for analogues rather than the exact compound .

Reaction Conditions Summary Table

Step Reaction Type Reactants Conditions Product Description Yield (%) Melting Point (°C)
1 Pechmann condensation 4-chlororesorcinol + ethyl acetoacetate + H₂SO₄ Stir 12 h, cooled, ice quench 6-chloro-4-methyl-7-hydroxycoumarin 59 220
2 Acetylation Compound 1 + acetyl chloride Stir 1 h, ice quench 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate 63 198
3 Friedel-Crafts acylation Compound 2 + AlCl₃ Heat 145–150°C, 1 h, moisture-free 8-acetyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one 67 195
4 Claisen-Schmidt condensation Compound 3 + 4-methoxybenzaldehyde + KOH Reflux 2 h in ethanol 6-chloro-8-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methyl-2H-chromen-2-one 67 183

Spectroscopic Characterization Highlights

  • Infrared Spectroscopy (IR): Key functional groups identified include aromatic C=C stretches (~1450 cm⁻¹), ketone C=O stretches (~1680–1684 cm⁻¹), hydroxyl O-H stretches (~3370–3450 cm⁻¹), methoxy C-O-C stretches (~1248 cm⁻¹), and C-Cl stretches (~740 cm⁻¹).

  • Proton Nuclear Magnetic Resonance (¹H NMR): Signals corresponding to methyl groups (around δ 2.2–2.9 ppm), methoxy protons (~δ 2.7 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl protons (δ 9.3–10.5 ppm) confirm the substitution pattern and purity of the synthesized compounds.

Research Findings and Applications

  • The synthesized compound and its analogues have been studied for antimicrobial activity, showing promising results against Gram-positive and Gram-negative bacteria, attributed to the coumarin core and the α,β-unsaturated ketone moiety.

  • Molecular docking studies support the binding affinity of these compounds to bacterial target proteins, aligning with their observed biological activities.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination, or diazonium salts for azo coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of halogenated or azo compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H14O5
  • Molecular Weight : 322.31 g/mol
  • CAS Number : 1022282-99-0

This compound features a chromenone core, which is known for its potential biological activities, including antioxidant and anti-inflammatory properties.

Chemistry

4-Hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules and as a reagent in various organic reactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Properties : It scavenges free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways.
  • Antimicrobial Activity : The compound has shown potential against various microbial strains.

Medicinal Applications

The therapeutic potential of this compound is being explored for:

  • Anticancer Effects : Preliminary studies indicate it may inhibit cancer cell proliferation.
  • Antiviral Properties : Investigations are ongoing into its efficacy against viral infections.
  • Neuroprotective Effects : Research suggests it may protect neuronal cells from damage.

Industrial Use

In industry, this compound is being evaluated for applications in:

  • Material Science : It can be used in the development of new materials with specific properties.
  • Dyes and Pigments : Its chromophoric properties make it suitable for dye production.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of chromenone derivatives highlighted that this compound exhibited significant radical scavenging activity. This was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing its potential for use in nutraceuticals.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cells (MCF7), suggesting its potential as a lead compound for developing new anticancer therapies. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Coumarin-Chalcone Hybrids

Compound Name Substituents (Chalcone Ring B) Electron Effect (Ring B) Planarity (Coumarin-Chalcone Dihedral Angle) Biological Activity (IC₅₀ or MIC) Reference
Target Compound 4-Methoxyphenyl Electron-donating 6.2° Under investigation
3-Hydroxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one 4-Methylsulfonylphenyl Electron-withdrawing 8.5° Anticancer (IC₅₀: 4.7–70.79 μM)
Cardamonin Unsubstituted phenyl Neutral 5.8° Highest activity (IC₅₀: 4.35 μM)
(2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-Fluorophenyl Electron-withdrawing 7.1° Antimicrobial (MIC: 12.5–25 μg/mL)

Key Observations :

  • However, this substitution correlates with reduced potency compared to electron-withdrawing groups (e.g., fluorine, methylsulfonyl) in non-piperazine chalcones .
  • Planarity : Compounds with smaller dihedral angles (<10°) between coumarin and chalcone moieties exhibit stronger bioactivity, likely due to improved target binding .

Key Observations :

  • The target compound’s synthesis achieves moderate yields (70–85%), comparable to other chalcone derivatives. However, its purification requires recrystallization from ethanol due to moderate solubility .
  • Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl) often require harsher conditions (e.g., H₂O₂ oxidation) but show higher yields due to stabilized intermediates .

Table 3: Bioactivity Data

Compound Name Target Activity IC₅₀/MIC Mechanism Insights Reference
Target Compound Antimicrobial Pending Predicted: Disruption of microbial membranes
2j [(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone] Tyrosinase inhibition IC₅₀: 4.70 μM Halogen substituents enhance metal chelation
Cardamonin Anticancer IC₅₀: 4.35 μM Apoptosis via ROS generation
(2E)-3-(5-Bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Anticancer IC₅₀: <10 μM Bromine enhances DNA intercalation

Key Observations :

  • Methoxy-substituted chalcones (e.g., the target compound) generally exhibit lower potency than halogenated analogs. For example, 2j (4-bromo/4-fluoro) shows 10-fold higher activity than 2h (4-chloro/4-methoxy) .
  • The absence of iodine or bromine in the target compound may limit its DNA-binding capacity compared to halogenated derivatives .

Biological Activity

4-Hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, also known as a derivative of chromenone, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₉H₁₄O₅
  • Molecular Weight : 322 Da
  • LogP : 3.15
  • Polar Surface Area : 73 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells. This is crucial for protecting against various diseases, including neurodegenerative disorders.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglial cells, suggesting its potential use in treating neuroinflammatory conditions .
  • Antimicrobial Activity : Preliminary research indicates that it possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. For example, in vitro experiments using BV-2 microglial cells showed that treatment with the compound resulted in a dose-dependent reduction in NO production, indicating its potential to reduce neuroinflammation .

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities. It exhibited significant inhibition of biofilm formation in Staphylococcus aureus and Enterococcus species, indicating its potential as an anti-biofilm agent .

Study on Neuroprotection

A study focusing on the neuroprotective effects of various fractions from Clitoria ternatea Linn. identified the ethyl acetate fraction containing similar compounds to this compound as having strong anti-neuroinflammatory properties without cytotoxic effects on BV-2 cells. This suggests that compounds with similar structures may share these beneficial effects .

Antimicrobial Activity Assessment

In another study assessing the antimicrobial properties of chromenone derivatives, it was found that 4-hydroxy derivatives like the one displayed moderate to strong activity against bacterial strains, outperforming some conventional antibiotics in biofilm inhibition assays .

Table of Biological Activities

Activity TypeMechanismReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits NO production
AntimicrobialInhibits biofilm formation

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

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